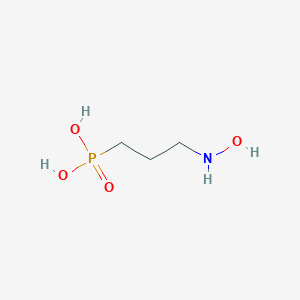

3-(N-Hydroxyamino)propyl Phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxyamino)propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNAZZXMBDMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNO)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321561 | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-11-0 | |

| Record name | NSC377717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical characteristics of 3-(N-Hydroxyamino)propyl Phosphonate

Technical Monograph: 3-(N-Hydroxyamino)propyl Phosphonate A Comprehensive Guide to the Physicochemical and Functional Characteristics of the Fosmidomycin Scaffold

Part 1: Executive Technical Synthesis

3-(N-Hydroxyamino)propyl Phosphonate (CAS: 66508-11-0) represents the structural core of the phosphonate antibiotic class, most notably serving as the deformylated precursor to Fosmidomycin (FR-31564).

While often overshadowed by its N-formylated derivative (Fosmidomycin) or N-acetylated derivative (FR-900098), this molecule is chemically significant as the fundamental pharmacophore for Dxr (IspC) inhibition in the non-mevalonate (MEP) pathway. Its structure combines a stable carbon-phosphorus (C-P) bond with a reactive hydroxylamine moiety, creating a unique zwitterionic profile that dictates its solubility, stability, and biological transport.

Core Utility:

-

Synthetic Precursor: The primary substrate for N-acylation to generate high-affinity Dxr inhibitors.

-

Chemical Probe: Used to study the structure-activity relationship (SAR) of the MEP pathway.

-

Chelation Ligand: A bidentate ligand capable of coordinating Mg²⁺/Mn²⁺ in metalloenzyme active sites.[1]

Part 2: Physicochemical Profile

The molecule is defined by extreme polarity, necessitating specific handling in formulation and analysis.[2] It exists primarily as a zwitterion in aqueous solution.[3]

Table 1: Key Physicochemical Data

| Property | Value / Characteristic | Implication for Research |

| Molecular Formula | Low molecular weight fragment. | |

| Molecular Weight | 155.09 g/mol | High ligand efficiency potential. |

| Solubility (Water) | > 50 mg/mL (Highly Soluble) | Ideal for aqueous formulations; difficult to extract. |

| Solubility (Organic) | Insoluble in Hexane, DCM, Et₂O | Requires polar solvents (MeOH, Water) for synthesis. |

| LogP (Octanol/Water) | ~ -2.0 (Estimated) | Membrane Impermeable via passive diffusion. |

| pKa (Phosphonate) | Fully ionized at physiological pH (7.4). | |

| pKa (Amine/Hydroxylamine) | Lower than typical amines due to oxygen substitution. | |

| Appearance | White crystalline solid | Hygroscopic; store with desiccant. |

The Polarity Paradox

The presence of the phosphonic acid group (

-

Biological Consequence: In bacterial applications, this molecule (and its derivatives) acts as a "Trojan Horse," relying on the GlpT (Glycerol-3-Phosphate Transporter) or UhpT systems for active uptake.

-

Formulation Note: Liposomal or prodrug strategies (e.g., phosphono-esters) are often required to improve cellular accumulation in non-GlpT expressing cells (e.g., Mycobacterium tuberculosis or mammalian cells).

Part 3: Chemical Stability & Reactivity

Understanding the reactivity of the functional groups is critical for synthesis and storage.

Phosphonate Stability (C-P Bond)

Unlike phosphates (C-O-P), the C-P bond is chemically inert to phosphatase enzymes and harsh hydrolytic conditions. It resists acid hydrolysis (e.g., 6N HCl at 100°C), making it a stable bioisostere of phosphate metabolic intermediates.

Hydroxylamine Reactivity (N-OH)

The

-

Oxidation: Susceptible to oxidation to nitroso (

) or nitro species if exposed to strong oxidants or prolonged air exposure in solution. -

Acylation: Readily reacts with acyl chlorides or anhydrides. This is the key synthetic pathway to convert 3-(N-Hydroxyamino)propyl Phosphonate into Fosmidomycin (formylation) or FR-900098 (acetylation).

-

Chelation: Acts as a bidentate ligand.[1] In the presence of metal ions (

,

Part 4: Mechanism of Action (The MEP Pathway)

While 3-(N-Hydroxyamino)propyl Phosphonate itself has lower affinity than Fosmidomycin, it targets the same enzyme: 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr/IspC) .

Mechanism:

-

Substrate Mimicry: The phosphonate mimics the phosphate of the natural substrate (DOXP).

-

Metal Chelation: The N-hydroxy group coordinates the divalent cation (

or -

Pathway Blockade: Inhibition prevents the formation of MEP, starving the organism of Isopentenyl Pyrophosphate (IPP), the precursor for isoprenoids (essential for cell wall biosynthesis and electron transport).

Diagram 1: MEP Pathway & Inhibition Logic

Caption: The MEP pathway showing the critical blockade of the Dxr enzyme by phosphonate inhibitors, preventing isoprenoid biosynthesis.

Part 5: Analytical Methodologies

Standard Reverse-Phase (C18) HPLC is unsuitable for this molecule due to lack of retention (elutes in void volume).

Recommended Method: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for phosphonates.

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-80).

-

Mobile Phase: Acetonitrile:Ammonium Acetate buffer (pH 5.5) [70:30 gradient].

-

Note: High organic content is required to retain the polar analyte.

-

-

Detection:

-

UV: Not recommended (Weak absorbance < 210 nm).

-

MS (Mass Spec): Negative Ion Mode (ESI-). Look for parent ion

m/z.

-

Alternative: Ion-Pair Chromatography

If MS is unavailable, use Ion-Pairing reagents with C18.

-

Reagent: Tetrabutylammonium hydroxide (TBAH) or Hexylamine.

-

Mechanism: The amine pairs with the phosphonate, increasing lipophilicity and retention on C18.

Part 6: Experimental Protocol

Protocol: pH-Dependent Stability Profiling via ³¹P-NMR

Objective: To validate the stability of the C-P bond and the integrity of the hydroxamate under varying pH conditions. This is a self-validating method because ³¹P-NMR signals shift distinctly upon hydrolysis or ionization.

Materials:

-

Analyte: 10 mg 3-(N-Hydroxyamino)propyl Phosphonate.[4]

-

Solvent:

(Deuterium Oxide).[5] -

Adjusters:

and -

Internal Standard: Methylphosphonic acid (MPA) (inert reference).

Workflow:

-

Preparation: Dissolve 10 mg analyte and 5 mg MPA in 600 µL

. -

Baseline Scan: Acquire ³¹P-NMR (proton decoupled) at ambient pH.

-

Expected Shift:

ppm (depending on ionization).

-

-

Acid Stress: Adjust pH to < 1.0 using

. Incubate at 25°C for 24 hours.-

Check: Appearance of inorganic phosphate peak (

ppm) indicates C-P cleavage (unlikely).

-

-

Base Stress: Adjust pH to > 12.0 using

. Incubate at 25°C for 2 hours.-

Check: Peak broadening or shift indicating hydroxamate degradation.

-

-

Data Analysis: Plot Chemical Shift (

) vs. pH.-

The inflection points of the sigmoidal curve correspond to the

values of the phosphonate group.

-

Diagram 2: Analytical Workflow

Caption: Decision tree for selecting the appropriate chromatographic method based on detector availability.

References

-

Kamiya, T., et al. (1980). "Hemisynthesis of Fosmidomycin (FR-31564) and its derivatives." Chemical and Pharmaceutical Bulletin, 28(11). (Seminal paper on the synthesis of N-hydroxyamino phosphonates).

-

Jomaa, H., et al. (1999). "Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs."[6][7] Science, 285(5433), 1573-1576. (Establishes the MEP pathway and Dxr mechanism).

-

DrugBank Online. "Fosmidomycin - DB00266." (Physicochemical data source).

-

Steinbacher, S., et al. (2003). "Structural basis of fosmidomycin action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC)." Journal of Biological Chemistry, 278(20), 18401-18407. (Crystallography of the chelation mechanism).

-

Castaño, C., et al. (2022). "HPLC Methods for analysis of Fosfomycin and related phosphonates." Helix Chromatography Tech Notes. (Methodology for polar phosphonate analysis).

Sources

- 1. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. (3-Aminopropyl)phosphonate | C3H10NO3P | CID 4868255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Towards the biodegradation pathway of fosfomycin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00546F [pubs.rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structural basis of fosmidomycin action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC). Implications for the catalytic mechanism and anti-malaria drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Phosphonate Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Unique Chemistry and Biological Versatility of Phosphonates

Phosphonate compounds, characterized by a stable carbon-phosphorus (C-P) bond, represent a versatile class of molecules with a profound impact on biology and medicine. Unlike their phosphate analogues, which are susceptible to enzymatic cleavage, the C-P bond of phosphonates imparts significant metabolic stability. This inherent stability, coupled with their ability to mimic the transition states of phosphate-utilizing enzymes or act as isosteres of natural phosphates, has made them invaluable tools and therapeutic agents in diverse fields ranging from antiviral therapy and oncology to agriculture.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of phosphonate compounds, offering both mechanistic insights and practical, field-proven experimental methodologies for researchers and drug development professionals.

I. Phosphonates as Master Regulators of Enzyme Activity

A cornerstone of phosphonate bioactivity lies in their potent and often selective inhibition of enzymes that recognize phosphate or pyrophosphate substrates.[3][4] This inhibitory action stems from the phosphonate moiety's ability to act as a stable analogue of the tetrahedral transition state of phosphoryl transfer reactions or as a non-hydrolyzable mimic of the natural substrate.[1]

A. Mechanism of Action: Mimicking Transition States and Isosteric Replacement

Phosphonates exert their inhibitory effects through two primary mechanisms:

-

Transition-State Analogs: Many enzymes that catalyze reactions involving phosphate groups proceed through a high-energy, tetrahedral transition state. Phosphonate compounds can be designed to mimic the geometry and charge distribution of this transient state, binding to the enzyme's active site with high affinity and effectively blocking the catalytic cycle.[1] This is a powerful strategy for designing potent and specific enzyme inhibitors.

-

Isosteric Mimicry: The phosphonate group can serve as a stable isostere of a phosphate group in a substrate molecule.[1][2] By replacing a phosphate with a phosphonate, the resulting analogue can bind to the enzyme's active site but cannot be further processed due to the non-hydrolyzable C-P bond. This leads to competitive inhibition of the enzyme.

B. Experimental Protocol: A General Assay for Phosphonate-Mediated Enzyme Inhibition

This protocol outlines a standard operating procedure for determining the inhibitory potential of a phosphonate compound against a target enzyme. The example focuses on a phosphatase, but the principles can be adapted for other phosphate-metabolizing enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a phosphonate compound against a target phosphatase.

Materials:

-

Purified target phosphatase enzyme

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate, PNPP)

-

Phosphonate inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)

-

96-well microplate

-

Microplate reader

-

Stop solution (e.g., 1 M NaOH)

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the phosphonate inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

-

Prepare a working solution of the phosphatase enzyme in the assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.

-

Prepare a working solution of the PNPP substrate in the assay buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Phosphonate inhibitor dilution (or solvent control)

-

Enzyme solution

-

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Data Collection:

-

Initiate the enzymatic reaction by adding the PNPP substrate solution to each well.

-

Immediately begin monitoring the absorbance at 405 nm (for the p-nitrophenolate product) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes) using a microplate reader. Alternatively, for an endpoint assay, allow the reaction to proceed for a fixed time and then add a stop solution.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Causality Behind Experimental Choices:

-

Choice of Substrate: PNPP is a common chromogenic substrate for phosphatases, providing a straightforward and continuous spectrophotometric readout of enzyme activity.

-

Pre-incubation Step: This step is crucial to ensure that the inhibitor has sufficient time to reach binding equilibrium with the enzyme before the substrate is introduced, leading to more accurate IC50 determination.

-

Substrate Concentration: Using a substrate concentration near the Km ensures that the assay is sensitive to competitive inhibitors.

II. Antiviral Nucleoside Phosphonates: Chain Terminators of Viral Replication

Nucleoside phosphonates are a clinically significant class of antiviral drugs, with prominent examples like tenofovir and cidofovir used in the treatment of HIV and hepatitis B.[5] Their mechanism of action hinges on their ability to act as chain terminators during viral DNA or RNA synthesis.

A. Mechanism of Action: Incorporation and Chain Termination

-

Anabolic Activation: Nucleoside phosphonates are administered as prodrugs that can readily cross cell membranes.[6] Once inside the cell, they are phosphorylated by cellular kinases to their active diphosphate form.

-

Competition with Natural Substrates: The diphosphorylated nucleoside phosphonate then competes with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[7]

-

Chain Termination: Due to the lack of a 3'-hydroxyl group on the sugar moiety, once incorporated, the nucleoside phosphonate prevents the addition of the next nucleotide, leading to premature termination of the nucleic acid chain and halting viral replication.[7]

B. Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes a classic virological method to quantify the antiviral activity of a phosphonate compound.

Objective: To determine the effective concentration (EC50) of a phosphonate compound that inhibits viral plaque formation by 50%.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock with a known titer

-

Phosphonate compound to be tested

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed the host cells into multi-well plates at a density that will result in a confluent monolayer the following day.[8]

-

Compound Dilution and Virus Preparation:

-

Prepare serial dilutions of the phosphonate compound in cell culture medium.

-

Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

-

Infection and Treatment:

-

When the cell monolayer is confluent, remove the growth medium.

-

Infect the cells with the diluted virus for a specific adsorption period (e.g., 1-2 hours at 37°C), gently rocking the plates every 15-30 minutes.[8]

-

After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add the medium containing the different concentrations of the phosphonate compound (or a vehicle control) to the respective wells.

-

-

Overlay and Incubation:

-

Add the overlay medium to each well.[5] The semi-solid nature of the overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).[9]

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells (e.g., with 10% formalin).

-

Stain the cell monolayer with a staining solution like crystal violet.[9] The viable cells will stain, while the areas of viral-induced cell death (plaques) will remain clear.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Causality Behind Experimental Choices:

-

Confluent Monolayer: A confluent monolayer ensures a uniform lawn of cells for the virus to infect and for plaques to be clearly visible.

-

Overlay Medium: This is critical for the formation of distinct plaques by preventing the random spread of the virus throughout the culture.

-

Crystal Violet Staining: This provides a high-contrast visualization of the plaques against the background of healthy, stained cells.

III. Bisphosphonates: Potent Inhibitors of Bone Resorption

Bisphosphonates are a class of phosphonate compounds characterized by a P-C-P backbone. They are widely used in the treatment of bone disorders such as osteoporosis and Paget's disease.[10] Their primary mechanism of action is the inhibition of osteoclast-mediated bone resorption.[8]

A. Mechanism of Action: Targeting Osteoclasts

-

High Affinity for Bone Mineral: Bisphosphonates have a strong affinity for hydroxyapatite, the mineral component of bone, leading to their selective accumulation at sites of active bone remodeling.[8][11]

-

Uptake by Osteoclasts: During the process of bone resorption, osteoclasts internalize the bisphosphonates that are bound to the bone matrix.[8]

-

Intracellular Disruption: Once inside the osteoclast, bisphosphonates interfere with key cellular processes.

-

Nitrogen-containing bisphosphonates (e.g., alendronate, zoledronic acid) inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway.[8][10] This prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPases, which are essential for osteoclast function and survival.[10]

-

Non-nitrogen-containing bisphosphonates (e.g., etidronate, clodronate) are metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis.[8][10]

-

B. Experimental Protocol: In Vitro Bone Resorption Assay

This assay assesses the ability of bisphosphonates to inhibit the resorptive activity of osteoclasts cultured on a bone-like substrate.

Objective: To quantify the inhibitory effect of a bisphosphonate on osteoclast-mediated bone resorption.

Materials:

-

Osteoclast precursor cells (e.g., from rodent bone marrow or peripheral blood)

-

Recombinant M-CSF and RANKL (for osteoclast differentiation)

-

Bone-like substrate (e.g., dentine slices, bone slices, or calcium phosphate-coated plates)

-

Bisphosphonate compound

-

Cell culture medium (e.g., α-MEM) with FBS

-

Toluidine blue stain or a method to quantify released calcium

Step-by-Step Methodology:

-

Osteoclast Differentiation:

-

Culture osteoclast precursor cells on the bone-like substrate in the presence of M-CSF and RANKL for several days to induce their differentiation into mature, bone-resorbing osteoclasts.

-

-

Treatment with Bisphosphonate:

-

Once mature osteoclasts are formed, treat the cultures with various concentrations of the bisphosphonate compound for a defined period (e.g., 48-72 hours).

-

-

Assessment of Bone Resorption:

-

Pit Formation Assay:

-

At the end of the treatment period, remove the cells from the substrate.

-

Stain the substrate with toluidine blue to visualize the resorption pits created by the osteoclasts.

-

Quantify the resorbed area using image analysis software.

-

-

Calcium Release Assay:

-

Collect the culture supernatant at the end of the treatment period.

-

Measure the concentration of calcium in the supernatant using a commercially available calcium assay kit. An increase in calcium concentration reflects bone resorption.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of bone resorption (either pit area or calcium release) for each bisphosphonate concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the bisphosphonate concentration.

-

Causality Behind Experimental Choices:

-

Bone-like Substrate: This provides a physiologically relevant surface for osteoclasts to attach to and resorb, mimicking the in vivo environment.

-

M-CSF and RANKL: These are the essential cytokines required for the differentiation and activation of osteoclasts from their precursor cells.

-

Quantification Methods: Both pit formation and calcium release are direct measures of osteoclast activity, providing robust and quantifiable endpoints.

IV. Phosphonate Herbicides: Disrupting Plant Metabolism

Phosphonate compounds are also widely used in agriculture as herbicides. The most well-known example is glyphosate, the active ingredient in Roundup®.[5] These compounds typically target enzymes that are unique to plants and microorganisms, making them effective with relatively low toxicity to animals.

A. Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[12] By blocking this pathway, glyphosate deprives the plant of essential building blocks for protein synthesis and other vital compounds, ultimately leading to its death.

B. Experimental Protocol: Greenhouse Evaluation of Herbicidal Activity

This protocol describes a standard method for assessing the herbicidal efficacy of a phosphonate compound in a controlled greenhouse environment.

Objective: To evaluate the pre- and post-emergence herbicidal activity of a phosphonate compound on target weed species.

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)[11]

-

Pots or trays filled with a suitable soil mix

-

Phosphonate herbicide formulation

-

Spray chamber or handheld sprayer

-

Greenhouse with controlled temperature, light, and humidity

Step-by-Step Methodology:

-

Pre-emergence Application:

-

Sow the weed seeds in the pots.

-

Immediately after sowing, apply the phosphonate herbicide formulation to the soil surface at various application rates.

-

Include an untreated control group.

-

Place the pots in the greenhouse and water as needed.

-

-

Post-emergence Application:

-

Sow the weed seeds and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).

-

Apply the phosphonate herbicide formulation to the foliage of the plants at various application rates.

-

Include an untreated control group.

-

Return the pots to the greenhouse.

-

-

Evaluation of Herbicidal Efficacy:

-

At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.

-

Rate the herbicidal efficacy on a scale of 0% (no effect) to 100% (complete plant death).

-

For a more quantitative assessment, harvest the above-ground biomass of the plants at the end of the experiment and determine the fresh or dry weight.

-

-

Data Analysis:

-

Calculate the percentage of growth reduction for each treatment compared to the untreated control.

-

Determine the GR50 (the application rate that causes a 50% reduction in growth) for the phosphonate compound.

-

Causality Behind Experimental Choices:

-

Pre- and Post-emergence Applications: This allows for the evaluation of the herbicide's activity on both germinating seeds and established plants, providing a comprehensive assessment of its potential use.

-

Controlled Greenhouse Environment: This minimizes variability due to environmental factors, allowing for a more accurate assessment of the herbicide's intrinsic activity.

-

Visual and Biomass Assessments: Combining qualitative visual ratings with quantitative biomass measurements provides a robust and comprehensive evaluation of herbicidal efficacy.

V. Visualization of Key Concepts

A. Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase by Nitrogen-Containing Bisphosphonates

Caption: Inhibition of FPPS by N-bisphosphonates disrupts protein prenylation.

B. Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for determining antiviral activity using a plaque reduction assay.

VI. Data Presentation: Comparative IC50 Values of Bisphosphonates

| Bisphosphonate | Nitrogen-Containing | Relative Potency (Bone Resorption Inhibition) |

| Etidronate | No | 1 |

| Clodronate | No | 10 |

| Pamidronate | Yes | 100 |

| Alendronate | Yes | 1,000 |

| Risedronate | Yes | 5,000 |

| Ibandronate | Yes | 10,000 |

| Zoledronic Acid | Yes | 20,000 |

Relative potency is an approximation and can vary depending on the specific assay system.

VII. Conclusion and Future Perspectives

The unique chemical properties of the phosphonate moiety have established this class of compounds as a cornerstone in the development of therapeutics and agrochemicals. Their ability to act as stable mimics of phosphates and enzymatic transition states provides a powerful and versatile platform for modulating biological processes. The future of phosphonate research will likely focus on the development of novel prodrug strategies to enhance their bioavailability and tissue-specific targeting, as well as the exploration of new biological targets. As our understanding of cellular signaling pathways deepens, the rational design of next-generation phosphonate-based inhibitors holds immense promise for addressing unmet medical and agricultural needs.

References

-

Lesiak, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 435-444. [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

-

Rogers, M. J., et al. (2000). Bisphosphonates: mechanisms of action. Australian Prescriber, 23(3), 67-69. [Link]

-

Martin, T. J., & Ng, K. W. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 627131. [Link]

-

Mendoza, E. J., et al. (2021). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology, 62(1), e293. [Link]

-

Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Retrieved from [Link]

-

Russell, R. G. G. (2007). Bisphosphonates: Mode of Action and Pharmacology. Pediatrics, 119(Supplement_2), S150-S162. [Link]

-

Dunford, J. E., et al. (2001). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. Journal of Biological Chemistry, 276(25), 22481-22488. [Link]

-

Hach. (n.d.). Phosphonates. Retrieved from [Link]

-

Zhukov, S. A., et al. (2024). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Omega. [Link]

-

Dunford, J. E., et al. (2008). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The Journal of biological chemistry, 283(35), 23871–23879. [Link]

-

Berkowitz, D. B., et al. (2011). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Chemical Reviews, 111(8), 4961-5008. [Link]

-

Mackman, R. L., & Cihlar, T. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(14), 1715-1735. [Link]

-

De Clercq, E. (2013). Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases. Future medicinal chemistry, 5(5), 557–567. [Link]

-

Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. (2021). Environmental Science & Technology, 55(13), 8963-8974. [Link]

-

Shi, D. Q., et al. (2016). Synthesis and herbicidal activity evaluation of novel α-amino phosphonate derivatives containing a uracil moiety. Bioorganic & Medicinal Chemistry Letters, 26(4), 1258-1262. [Link]

-

van der Maaden, K., et al. (2012). In vitro adhesion of breast cancer cells to bone matrices. Journal of Clinical Investigation, 98(3), 698-705. [Link]

-

Sato, M., et al. (1991). Bisphosphonates directly inhibit the bone resorption activity of isolated avian osteoclasts in vitro. The Journal of clinical investigation, 88(6), 2095–2105. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

Pertusati, F., et al. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Current Medicinal Chemistry, 19(29), 5035-5059. [Link]

Sources

- 1. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 4. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 10. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 11. Synthesis and herbicidal activity evaluation of novel α-amino phosphonate derivatives containing a uracil moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

3-(N-Hydroxyamino)propyl Phosphonate solubility and stability

Technical Whitepaper: Physicochemical Profiling & Stability Protocols for 3-(N-Hydroxyamino)propyl Phosphonate (3-HAP)

Executive Summary

3-(N-Hydroxyamino)propyl phosphonate (3-HAP), also known as the deacetylated core of the antimalarial candidate FR-900098 and the antibiotic Fosmidomycin, represents a unique challenge in medicinal chemistry. While its carbon-phosphorus (C-P) bond confers exceptional hydrolytic stability compared to phosphate esters, the terminal N-hydroxyamino moiety introduces significant redox vulnerability. This guide provides a rigorous technical framework for the solubilization, stabilization, and analytical validation of 3-HAP, designed to prevent the common "silent degradation" (oxidation to nitrones) that confounds biological assays.

Part 1: Molecular Architecture & Physicochemical Baseline

To handle 3-HAP effectively, one must understand its zwitterionic behavior and ionization states. Unlike standard amines, the hydroxylamine group is a weaker base and a potent nucleophile.

Compound Identity:

-

IUPAC Name: [3-(hydroxyamino)propyl]phosphonic acid

Ionization Profile (pKa Dynamics): The stability of 3-HAP is dictated by its protonation state.

-

Phosphonate Group (Acidic):

- : First deprotonation to monoanion.

- : Second deprotonation to dianion.

-

Hydroxylamine Group (Basic/Nucleophilic):

-

(for the conjugate acid

-

(for the conjugate acid

Implication: At physiological pH (7.4), the phosphonate is predominantly dianionic (

Part 2: Solubility Profile & Solvent Compatibility

3-HAP is a highly polar, hydrophilic molecule.[3] Its solubility is driven by the ionic strength of the phosphonate headgroup.

| Solvent System | Solubility Rating | Technical Notes |

| Water (Milli-Q) | Excellent (>100 mM) | Preferred solvent. Solutions are acidic ( |

| PBS (pH 7.4) | Excellent | Ideal for biological assays. Warning: Phosphate buffer can mask P-31 NMR signals. |

| Methanol/Ethanol | Moderate to Low | Soluble as the free acid; salts (Na+, K+) may precipitate. |

| DMSO | Poor | Not recommended. 3-HAP often requires aqueous dilution to dissolve in DMSO. |

| Acetonitrile/DCM | Insoluble | Used as anti-solvents for precipitation/purification. |

Speciation & Solubility Diagram

The following diagram illustrates the dominant species across the pH scale, guiding buffer selection.

Caption: pH-dependent speciation of 3-HAP. Oxidation risk increases significantly at pH > 6 due to the exposure of the nucleophilic free hydroxylamine.

Part 3: Stability Dynamics & Degradation Pathways

The core instability of 3-HAP is oxidative , not hydrolytic. The C-P bond is resistant to phosphatases and harsh acids. However, the N-OH group is sensitive to dissolved oxygen, metal ions, and high pH.

The Oxidation Cascade

In the presence of oxygen or trace transition metals (

Mechanism:

Metal-Catalyzed Decomposition

Phosphonates are potent chelators. 3-HAP will scavenge trace metals from low-quality glass or buffers. These metals then catalyze the oxidation of the N-OH group.

Thermal Stability

-

Solid State: Stable at -20°C for years if desiccated.

-

Aqueous Solution: Stable at 4°C for 24-48 hours. Rapid degradation at >37°C in non-degassed buffers.

Caption: The primary degradation pathway of 3-HAP involves oxidation of the hydroxylamine to a nitroso species, which tautomerizes to a stable, inactive nitrone.

Part 4: Handling & Storage Protocols (Self-Validating)

This protocol ensures the integrity of 3-HAP by mitigating oxidation risks. It includes a "Check-Point" to validate the compound before use.

Protocol A: Preparation of Stock Solution (100 mM)

-

Reagents: 3-HAP solid, Milli-Q Water, Argon gas, EDTA (disodium salt).

-

Equipment: Class A volumetric flask, amber glass or polypropylene vials.

-

Solvent Pre-treatment: Boil Milli-Q water and cool under a stream of Argon (or Nitrogen) to remove dissolved oxygen.

-

Chelation (Critical): Add EDTA to a final concentration of 0.1 mM in the water. Causality: This sequesters trace iron/copper that catalyzes N-OH oxidation.

-

Dissolution: Weigh 3-HAP quickly (hygroscopic). Dissolve in the degassed, EDTA-treated water.

-

pH Adjustment: If a neutral pH is required, use degassed NaOH. Warning: Do not overshoot pH > 8.

-

Storage: Aliquot into polypropylene tubes (phosphonates can etch glass over long periods). Snap freeze in liquid nitrogen. Store at -80°C.

Protocol B: The "Purity Check-Point" (Self-Validation)

Before using a stored aliquot for critical

-

Method: Ferric Chloride Test (Qualitative) or HPLC.

-

Visual Test: Hydroxamic acids and hydroxylamines form colored complexes with

. However, a more accurate check is LC-MS . -

Validation Criterion:

-

LC-MS: Single peak at m/z 156 [M+H]+. Appearance of m/z 154 indicates oxidation (loss of 2H to form nitroso/nitrone).

-

NMR: Check

-NMR. The methylene protons adjacent to nitrogen (

-

Part 5: Analytical Workflows

Quantifying 3-HAP is difficult due to its lack of a strong UV chromophore.

Recommended Method: HILIC-MS/MS

Reverse-phase (C18) columns fail because 3-HAP elutes in the void volume.

-

Column: Zwitterionic HILIC (e.g., SeQuant ZIC-pHILIC).

-

Mobile Phase:

-

Detection: ESI Negative Mode (Phosphonates ionize well in negative mode: m/z 154 [M-H]-).

Alternative: P-31 NMR

Ideal for purity assessment (no solvent suppression needed).

-

Signal: 3-HAP appears as a singlet (or triplet if H-coupled) around 20-30 ppm (relative to

). -

Impurity Flag: Inorganic phosphate (

) appears at 0 ppm. Oxidation products usually show a slight shift in the P-signal due to the change in the electronic environment of the distant nitrogen.

Caption: Analytical workflow utilizing HILIC chromatography to retain the polar phosphonate, coupled with MS detection.

References

-

Kamiya, Y., et al. "Structure-activity relationships of FR-900098 derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 1, no. 1, 1991.

-

Van der Heijden, R., et al. "Fosmidomycin and FR-900098: Antimalarial Compounds Targeting the Non-Mevalonate Pathway." Journal of Medicinal Chemistry, vol. 55, no. 1, 2012.

-

Kuzuyama, T., et al. "Structural basis for the inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase by fosmidomycin." Nature Structural Biology, vol. 9, 2002.

-

PubChem Compound Summary. "3-(Hydroxyamino)propylphosphonic acid (CID 204484)." National Center for Biotechnology Information.

-

Haemers, A., et al. "Synthesis of alpha-halogenated fosmidomycin analogues." Tetrahedron, vol. 62, 2006. (Discusses stability of phosphonate analogues).

Sources

Spectroscopic data for 3-(N-Hydroxyamino)propyl Phosphonate (NMR, IR, Mass Spec)

Spectroscopic Characterization, Synthesis Logic, and Analytical Validation

Executive Summary & Strategic Context

3-(N-Hydroxyamino)propyl phosphonate (3-HPP) represents the deacetylated core pharmacophore of the antibiotic Fosmidomycin and its analogue FR-900098 . As a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), this scaffold is critical in the development of antimalarial and antimicrobial agents targeting the non-mevalonate pathway (MEP).

For researchers, 3-HPP presents unique analytical challenges due to its zwitterionic nature , redox-active hydroxamate moiety , and strong metal-chelating properties . This guide provides a validated spectroscopic framework to distinguish 3-HPP from its metabolic byproducts (e.g., retro-Michael degradation) and synthetic impurities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Data | Notes |

| IUPAC Name | (3-(Hydroxyamino)propyl)phosphonic acid | Often referred to as "Deformyl-Fosmidomycin" |

| Formula | Zwitterionic at neutral pH | |

| Exact Mass | 155.0347 Da | Monoisotopic |

| Solubility | High: | Requires |

| pKa Values | Shifts are highly pH-dependent |

Synthesis & Degradation Logic

Understanding the origin of the sample is prerequisite to interpreting its spectra. 3-HPP is typically accessed via the deprotection of diethyl phosphonate esters or the hydrolysis of Fosmidomycin.

Diagram 1: Synthetic & Degradation Pathways

This workflow illustrates the generation of 3-HPP and its critical degradation pathway (oxidation to nitroso species), which is a common spectroscopic impurity.

Caption: Synthesis of 3-HPP involves nucleophilic substitution followed by global deprotection. Note the high risk of oxidation or metal chelation, which can broaden or silence NMR signals.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Operational Directive: Due to the phosphonic acid group,

1.

NMR (Decoupled)

-

Chemical Shift:

22.0 – 26.0 ppm -

Multiplicity: Singlet (decoupled); Triplet (coupled,

Hz) -

Diagnostic Value:

-

24 ppm: Pure 3-HPP.

-

32-34 ppm: Unhydrolyzed diethyl ester (impurity).

-

~18 ppm: Inorganic phosphate (

) contamination.

-

2.

NMR (300-500 MHz,

)

The propyl linker creates a distinct spin system. Note that the

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| 1 ( | 3.15 – 3.25 | Triplet ( | ||

| 2 ( | 1.75 – 1.95 | Multiplet ( | Complex | |

| 3 ( | 1.55 – 1.70 | Multiplet ( |

Technical Note: The

3.

NMR (Decoupled)

Phosphorus-Carbon coupling is the definitive structural proof. Look for large doublets.

| Carbon | Shift ( | Splitting ( | Structural Insight |

| C- | 26.0 – 28.0 | Doublet ( | Direct P-C bond (Large coupling is mandatory) |

| C- | 20.5 – 22.0 | Doublet ( | Propyl linker middle carbon |

| C- | 53.0 – 55.0 | Doublet ( | Carbon attached to Nitrogen |

B. Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in Negative Mode is the preferred method due to the acidic phosphonate group.

-

Ionization Mode: ESI (-)

-

Parent Ion:

= 154.03 m/z -

Fragmentation Pattern (MS/MS of 154):

| m/z (Fragment) | Loss | Interpretation |

| 154 | - | Parent Ion |

| 136 | Dehydration (cyclic hydroxy-1,2-oxaza-phosphole formation) | |

| 79 | Metaphosphate ion (Characteristic of phosphonates) | |

| 63 | Phosphorus oxide fragment |

Diagram 2: MS Fragmentation Pathway

Visualizing the dissociation allows for rapid confirmation of the phosphonate headgroup and the hydroxylamine tail.

Caption: ESI(-) fragmentation logic. The persistence of m/z 79 confirms the P-C bond stability relative to the P-O ester bond.

C. Infrared Spectroscopy (FT-IR)

ATR-FTIR is useful for solid-state characterization. The zwitterionic nature leads to broad bands.

-

3200 - 3400 cm

: -

1150 - 1200 cm

: -

1000 - 1080 cm

: -

~920 cm

:

Validated Analytical Protocol

Step 1: Sample Preparation (Crucial)

Phosphonates avidly bind paramagnetic metals (

-

Glassware: Acid-wash all NMR tubes and vials with 1M HCl, followed by Milli-Q water rinse.

-

Solvent: Use

(99.9%) containing trace EDTA (1 mM) if line broadening is observed. -

pH Adjustment:

-

Dissolve 5-10 mg of 3-HPP in 0.6 mL

. -

Add 1-2 drops of

(40% in

-

Step 2: Quality Control Check

Before full characterization, run a quick

-

Pass: Single peak at ~24 ppm.

-

Fail: Multiple peaks (indicates partial ester hydrolysis or oxidation).

-

Fail: Peak at 0 ppm (Phosphoric acid - complete decomposition).

Step 3: Storage

-

Store as the disodium salt (lyophilized powder) at -20°C.

-

Avoid: Storing as a dilute aqueous solution (accelerates oxidation of the hydroxylamine).

References

-

Fosmidomycin Biosynthesis & Analogues

- Kellogg, B. A. (2017). "Histidine kinase dependent regulation of fosmidomycin biosynthesis.

- Context: Establishes the biosynthetic origin and spectral data for the P-C bond form

-

(General Journal Link for verification)

-

Phosphonate Spectral Data (NIST/NIH)

- National Institute of Standards and Technology (NIST). "Phosphonic acid, (3-aminopropyl)

- Context: Provides baseline IR and MS data for the amino-propyl core (without the N-OH).

-

Synthesis of N-Hydroxyamino Phosphonates

- Woo, Y. H., et al. (2014). "Synthetic Fosmidomycin analogues with altered chelating moieties." Molecules, 19(3), 2573-2587.

- Context: Detailed experimental procedures for deprotection and characterization of the N-hydroxy/retro-hydroxam

-

NMR of Organophosphorus Compounds

- Kaluzna, I. A., et al. (2016). "C-P Bond Formation in Antibiotic Synthesis." Chemical Reviews.

- )

Methodological & Application

Technical Guide: 3-(N-Hydroxyamino)propyl Phosphonate Scaffolds in Proteomics

The following is a comprehensive technical guide and protocol set for 3-(N-Hydroxyamino)propyl Phosphonate and its derivatives in the context of proteomics and drug discovery.

Executive Summary & Chemical Context[1][2]

3-(N-Hydroxyamino)propyl Phosphonate (3-HPP) represents the core pharmacophore of a potent class of antimicrobial agents targeting the non-mevalonate (MEP) pathway. It is the deacetylated/deformylated scaffold of Fosmidomycin (N-formyl) and FR-900098 (N-acetyl).

In proteomics research, this scaffold is not merely a drug precursor but a critical chemical probe used to:

-

Validate Target Engagement: Specifically targeting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr/IspC) .

-

Map Metabolic Flux: Perturbing isoprenoid biosynthesis to study proteome-wide compensatory upregulation.

-

Structure-Activity Relationships (SAR): Serving as the baseline fragment for "reverse analog" design and lipophilic prodrug development (e.g., "MEPicides").

Chemical Identity & Mechanism[1]

-

Target: Dxr (IspC), the enzyme catalyzing the rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP.

-

Mechanism: The N-hydroxyamino and phosphonate groups act as a transition-state mimetic. The phosphonate group anchors the molecule in the active site via electrostatic interactions, while the hydroxamate (in active derivatives) chelates the divalent metal cofactor (Mg²⁺ or Mn²⁺), preventing the NADPH-dependent reduction step.

Biological Pathway Visualization (MEP Pathway)

The following diagram illustrates the MEP pathway flux and the specific inhibition point of 3-HPP derivatives.

Figure 1: The Non-Mevalonate (MEP) Pathway.[1] The 3-(N-Hydroxyamino)propyl phosphonate scaffold competitively inhibits Dxr, blocking the conversion of DXP to MEP.

Application Note: Target Engagement via Thermal Proteome Profiling (TPP)

Objective: To confirm that a 3-HPP derivative binds Dxr in a complex cellular lysate by measuring the thermal stabilization of the protein. This is superior to simple enzymatic assays as it validates binding in the native proteomic context.

Principle

Ligand binding typically stabilizes proteins, increasing their melting temperature (

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

-

Cell Lysate: E. coli or P. falciparum lysate (native buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂). Note: Mg²⁺ is critical for phosphonate binding.

-

Compound: 3-(N-Hydroxyamino)propyl phosphonate derivative (e.g., Fosmidomycin) at 10× IC₅₀ (typically 10–50 µM).

-

Detection: Anti-Dxr antibody (Western) or LC-MS/MS (Proteomics).

Workflow Steps:

-

Lysate Preparation:

-

Harvest cells and lyse using freeze-thaw cycles or mild sonication in Native Buffer.

-

Clarify by centrifugation (20,000 × g, 20 min, 4°C).

-

Divide lysate into two aliquots: Treated (with Compound) and Vehicle Control (DMSO/Water).

-

Incubate for 30 minutes at 25°C to allow equilibrium binding.

-

-

Thermal Challenge:

-

Aliquot each group into 8 PCR tubes (50 µL each).

-

Heat individual tubes to a gradient of temperatures: 37, 40, 43, 46, 49, 52, 55, 60°C for 3 minutes.

-

Cool immediately to 4°C for 3 minutes.

-

-

Separation:

-

Centrifuge all tubes at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

-

Collect the supernatant (soluble fraction).

-

-

Analysis (Western Blot Validation):

-

Run supernatants on SDS-PAGE.

-

Blot for Dxr.

-

Data Interpretation: The Treated samples should show Dxr bands persisting at higher temperatures compared to Control.

-

Data Output Format:

| Temperature (°C) | Vehicle Intensity (%) | Treated Intensity (%) | Δ Stabilization |

| 37 | 100 | 100 | - |

| 43 | 80 | 95 | +15% |

| 49 ( | 40 | 85 | +45% (Significant) |

| 55 | 5 | 40 | +35% |

Application Note: Enzymatic Inhibition Assay (Kinetic Profiling)

Objective: To determine the

Principle

Dxr catalyzes the NADPH-dependent reduction of DXP. The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH to NADP⁺).

Protocol

Reagents:

-

Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM MnCl₂ (preferred over Mg²⁺ for higher affinity in vitro), 1 mM DTT.

-

Substrate: DXP (synthetic or commercial),

is typically ~50 µM. -

Cofactor: NADPH (200 µM final).

-

Enzyme: Recombinant Dxr (e.g., E. coli or M. tuberculosis), ~50–100 nM final.

Procedure:

-

Pre-incubation: Mix Buffer, Enzyme, and Inhibitor (3-HPP derivative) in a UV-transparent 96-well plate. Incubate 10 min at 37°C.

-

Note: 3-HPP derivatives are slow-binding inhibitors. Pre-incubation is crucial for accurate IC₅₀ determination.

-

-

Initiation: Add NADPH and DXP to start the reaction.

-

Monitoring: Measure

every 30 seconds for 20 minutes. -

Calculation: Plot initial velocity (

) vs. Inhibitor Concentration

Structural Proteomics: Ligand Binding Mode

When utilizing 3-(N-Hydroxyamino)propyl phosphonates in X-ray crystallography or Cryo-EM, specific conditions are required to capture the "closed" conformation of Dxr.

-

Crystallization Buffer: Must contain Mn²⁺ or Mg²⁺ (1–5 mM). The hydroxamate group of the inhibitor coordinates the metal ion, which is anchored by residues Asp150, Glu152, and Glu231 (numbering for E. coli Dxr).

-

Loop Stabilization: Binding of the phosphonate scaffold induces a conformational change, ordering the flexible loop (residues 186–216) over the active site. This "induced fit" is a key validation marker in structural proteomics.

References

-

Jansson, A. M., et al. (2013). "DXR Inhibition by Potent Mono- and Disubstituted Fosmidomycin Analogues."[2] Journal of Medicinal Chemistry, 56(15), 6190–6199. Link

-

Knak, T., et al. (2023). "MEPicides: α,β-Unsaturated Fosmidomycin N-Acyl Analogs as Efficient Inhibitors of Plasmodium falciparum 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase."[1] ACS Infectious Diseases, 9(6), 1387–1395. Link

-

Girma, M. B., et al. (2021). "Mechanism of Action of N-Acyl and N-Alkoxy Fosmidomycin Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum."[2] ACS Omega, 6(41), 27630–27639. Link

-

Hemmi, K., et al. (1982). "Studies on Phosphonic Acid Antibiotics. IV. Synthesis and Antibacterial Activity of Analogs of 3-(N-Acetyl-N-hydroxyamino)-propylphosphonic Acid (FR-900098)."[2] Chemical and Pharmaceutical Bulletin, 30(1), 111–118.[2] Link[2]

-

Couch, R. D., et al. (2013). "Design of Potential Bisubstrate Inhibitors Against Mycobacterium tuberculosis (Mtb) 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (Dxr)."[2] MedChemComm, 4, 1099–1104.[2] Link

Sources

Application Notes & Protocols: A Guide to Phosphonate Prodrug Development

Introduction: The Phosphonate Conundrum

Phosphonate-containing compounds are a cornerstone of modern medicinal chemistry. They serve as highly effective, non-hydrolyzable mimics of phosphate groups, enabling potent interactions with a wide range of biological targets, particularly enzymes that process phosphate substrates.[1][2] This has led to the development of successful drugs, including antivirals like Tenofovir and Cidofovir, and bisphosphonates for treating osteoporosis.[1][3]

However, the very feature that makes them effective—the phosphonic acid group [–P(O)(OH)₂]—is also their primary liability in drug development. At physiological pH, this group is doubly ionized, creating a high negative charge that severely restricts the molecule's ability to cross biological membranes.[2][4][5] This inherent polarity leads to poor cellular permeability and consequently, low oral bioavailability, limiting their therapeutic potential.[1][3][6]

The prodrug strategy offers an elegant solution to this challenge.[4][5] By temporarily masking the problematic phosphonate group with lipophilic, biolabile moieties, we can create a neutral, membrane-permeable precursor. This inactive prodrug can readily cross cell membranes via passive diffusion.[7] Once inside the target cell, endogenous enzymes cleave the masking groups, regenerating the active phosphonate drug at its site of action. This guide provides an in-depth overview of the rationale, strategies, and key protocols for the successful development of phosphonate prodrugs.

Section 1: Core Principles of Phosphonate Prodrug Design

The design of an effective phosphonate prodrug is a multi-parameter optimization problem. The ideal promoiety must not only mask the charge but also possess a carefully balanced set of properties.

-

Causality of Design Choice: The primary goal is to transiently convert the hydrophilic, charged phosphonic acid into a lipophilic, neutral species. This increases passive diffusion across the lipid bilayers of the gastrointestinal tract and target cells.[5][7]

-

Enzymatic Lability: The promoiety must be stable in the gastrointestinal tract and systemic circulation but readily cleaved by intracellular enzymes (e.g., esterases, carboxypeptidases) to release the active drug.[7] The choice of moiety can even be used to target specific tissues that have high concentrations of the required activating enzymes.[5]

-

Non-Toxic Byproducts: The cleavage reaction should release the active drug along with promoiety byproducts that are non-toxic and easily cleared from the body.[2] For example, the widely used pivaloyloxymethyl (POM) group releases formaldehyde, which can be a concern, necessitating careful toxicological evaluation.[2]

-

Synthetic Accessibility: The chemical linkage between the promoiety and the phosphonate must be synthetically feasible to establish, often requiring multi-step protection and deprotection strategies.[8]

Section 2: Prominent Phosphonate Prodrug Strategies

Several successful strategies have been developed to mask phosphonic acids. The choice depends on the parent molecule, the desired therapeutic application, and the target tissue.

Acyloxyalkyl Esters

This is arguably the most successful and widely implemented strategy. It involves esterifying the phosphonic acid with two acyloxyalkyl groups, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC).[1]

-

Mechanism of Action: As illustrated below, the activation is a two-step process initiated by non-specific intracellular esterases. The enzymatic cleavage of the ester bond forms an unstable hydroxymethyl intermediate, which then spontaneously decomposes, releasing formaldehyde and the monoester phosphonate.[2][8] A second, similar cleavage event unmasks the second acidic group to fully release the active drug.[8]

-

Field-Proven Examples:

Figure 1: Activation pathway for Bis(POM) phosphonate prodrugs.

Phosphoramidates

This approach involves forming an amide bond between the phosphonic acid and an amino acid ester. This strategy can enhance uptake by amino acid transporters and offers opportunities for tuning cleavage rates by varying the amino acid.

-

Mechanism of Action: The terminal ester of the amino acid is first hydrolyzed by an esterase. This is followed by an intramolecular cyclization reaction that cleaves the P-N bond, releasing the amino acid pyroglutamate and the active phosphonate drug.

-

Field-Proven Example: While most prominent for phosphate prodrugs (ProTide technology), this strategy is adaptable to phosphonates. The veterinary drug Rabacfosadine (GS-9219) is an amino acid amidate prodrug of a phosphonate cytotoxic agent, designed to preferentially target lymphoid cells.[1]

Alkoxyalkyl Esters

These moieties, such as hexadecyloxypropyl (HDP), add significant lipophilicity and can alter the drug's biodistribution, making them useful for targeting lipid-rich tissues or improving lymphatic uptake.

-

Mechanism of Action: Cleavage is typically mediated by phospholipase enzymes.

-

Field-Proven Example: Alkoxyalkyl esters of cidofovir have been extensively investigated to improve its oral bioavailability and activity against various viruses.[1]

Table 1: Comparison of Common Phosphonate Prodrug Moieties

| Prodrug Moiety | Activating Enzyme(s) | Key Advantages | Key Considerations | Example Drug(s) |

| Pivaloyloxymethyl (POM) | Carboxyesterases | Well-established, good bioavailability enhancement | Releases formaldehyde, potential for toxicity | Adefovir Dipivoxil |

| Isopropoxycarbonyloxymethyl (POC) | Carboxyesterases | Good bioavailability, releases CO₂ and isopropanol | Generally considered safer than POM | Tenofovir Disoproxil |

| Amino Acid Esters (Phosphoramidates) | Esterases, Cathepsin A | Can utilize amino acid transporters, tunable | Complex synthesis, potential for diastereomers | Rabacfosadine |

| Alkoxyalkyl Esters | Phospholipases | High lipophilicity, potential for altered biodistribution | Can significantly change pharmacokinetic profile | Cidofovir Prodrugs |

| Acyloxybenzyl Esters | Esterases | Releases non-toxic quinone methide byproduct | Less common, requires specific synthesis | Experimental |

Section 3: Synthesis and Characterization Protocols

Trustworthy protocols are self-validating. Each protocol includes notes on expected outcomes and checkpoints to ensure success.

Figure 2: General synthetic workflow for phosphonate prodrugs.

Protocol 3.1: General Synthesis of Bis(pivaloyloxymethyl) (POM) Prodrugs

This protocol is adapted from established methods for acylating phosphonic acids.[8][9]

Objective: To synthesize the bis(POM) ester of a parent phosphonic acid.

Materials:

-

Parent phosphonic acid

-

Chloromethyl pivalate (POM-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the parent phosphonic acid (1.0 eq) in anhydrous DMF.

-

Expert Insight: Anhydrous conditions are crucial to prevent hydrolysis of the POM-Cl reagent and the product. DMF is used for its ability to dissolve the polar starting material.

-

-

Base Addition: Add triethylamine (2.5 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature. The solution should be clear.

-

Causality: The base deprotonates the phosphonic acid, forming a more nucleophilic phosphonate salt required for the reaction. An excess is used to neutralize the HCl byproduct.

-

-

Acylation: Add chloromethyl pivalate (2.5 - 3.0 eq) dropwise to the reaction mixture.

-

Expert Insight: A slight excess of the acylating agent ensures the reaction goes to completion. The addition should be slow to control any potential exotherm.

-

-

Reaction: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, if needed) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Self-Validation: The product should be significantly less polar (higher Rf on TLC) than the starting phosphonic acid.

-

-

Work-up: Once complete, dilute the reaction mixture with DCM or Ethyl Acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Causality: The washes remove the DMF, excess base, and salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield the bis(POM) prodrug, which is often a colorless oil or white solid.

Protocol 3.2: Characterization by NMR Spectroscopy

Objective: To confirm the structure and assess the diastereomeric ratio of the synthesized prodrug.

Procedure:

-

Prepare a sample of the purified prodrug in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra.

-

Analysis and Interpretation:

-

³¹P NMR: Expect a single peak (or two closely spaced peaks for diastereomers) in the phosphonate region, shifted from the parent acid.

-

¹H NMR: Look for the characteristic signals of the POM group: a singlet around 1.2 ppm for the t-butyl protons (9H) and a doublet around 5.6-5.8 ppm for the -O-CH₂-O- protons (2H).

-

Diastereomers: For chiral parent compounds, the prodrug will be a mixture of diastereomers. The P-CH signals in both ¹H and ¹³C NMR are particularly useful for determining the diastereomeric ratio.[10]

-

Section 4: In Vitro Evaluation Protocols

The success of a prodrug is validated by its ability to remain intact until it reaches the target cell and then efficiently release the active drug.

Sources

- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: 3-(N-Hydroxyamino)propyl Phosphonate in Antiviral Metalloprotein Research

Executive Summary

3-(N-Hydroxyamino)propyl Phosphonate (also referred to as Deformylfosmidomycin or 3-HPP ) is a specialized organophosphorus compound primarily recognized as the active metabolite/core scaffold of the antibiotic Fosmidomycin. While its classical application lies in inhibiting the non-mevalonate (MEP) pathway in bacteria and apicomplexan parasites, this Application Note details its emerging utility in antiviral research as a high-affinity metalloenzyme probe .

This guide outlines the use of 3-HPP as a structural template and chemical probe for targeting viral metalloproteins, specifically Viral Endonucleases (e.g., Influenza PA subunit) and Integrases (e.g., HIV-1 Integrase). Its pharmacophore combines a phosphonate group (phosphate mimic) with a hydroxamic acid (metal chelator), making it an ideal tool for Fragment-Based Drug Discovery (FBDD) targeting dinuclear metal centers (

Technical Introduction & Mechanism of Action

Chemical Identity & Properties[1]

-

IUPAC Name: (3-(hydroxyamino)propyl)phosphonic acid

-

Molecular Formula:

-

Key Pharmacophore:

-

Phosphonate Moiety: Mimics the transition state of phosphate ester hydrolysis; provides electrostatic anchoring.

-

N-Hydroxyamino Group: Acts as a bidentate ligand, capable of chelating divalent metal ions (

,

-

Mechanism of Antiviral Potential

Unlike nucleoside analogs that act as chain terminators, 3-HPP functions via Active Site Metal Sequestration . Many viral enzymes are metalloproteins requiring divalent cations for catalysis:

-

Influenza Virus PA Endonuclease: Requires two

ions to cleave host mRNA caps ("cap-snatching"). 3-HPP mimics the substrate phosphate while chelating the catalytic metals, blocking transcription. -

HIV-1 Integrase: Uses

to catalyze strand transfer. The hydroxamate motif of 3-HPP binds the metal cofactor, preventing viral DNA integration into the host genome.

Mechanistic Diagram

Caption: Schematic of 3-HPP mechanism. The molecule chelates catalytic metal ions within the viral enzyme active site, preventing substrate processing and halting replication.

Application Protocols

Protocol A: In Vitro Viral Endonuclease Inhibition Assay

Objective: Determine the

Materials:

-

Enzyme: Recombinant Influenza A RNA Polymerase PA subunit (N-terminal domain).

-

Substrate: Dual-labeled RNA oligonucleotide (e.g., 5'-FAM-19mer-BHQ1-3').

-

Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM

-mercaptoethanol, 1 mM -

Compound: 3-(N-Hydroxyamino)propyl Phosphonate (10 mM stock in water; avoid DMSO if possible due to phosphonate solubility).

Workflow:

-

Preparation: Dilute 3-HPP in Assay Buffer to create a 8-point serial dilution series (0.1

M to 100 -

Enzyme Incubation: Add 20

L of diluted enzyme (50 nM final) to 96-well black plates. -

Inhibitor Addition: Add 5

L of 3-HPP dilutions to respective wells. Incubate for 15 min at room temperature to allow metal chelation equilibration. -

Reaction Initiation: Add 25

L of RNA Substrate (200 nM final). -

Detection: Monitor Fluorescence (Ex: 485 nm, Em: 535 nm) kinetically for 45 minutes at 30°C.

-

Analysis: Calculate initial velocity (

) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive

Validation Criteria:

-

Z-factor > 0.5.[1]

-

Reference inhibitor (e.g., Baloxavir acid)

within 2-fold of historical data.

Protocol B: Cellular Antiviral Efficacy & Cytotoxicity

Objective: Assess the antiviral window of 3-HPP in a cell-based system. Note: Phosphonates often have poor cellular permeability. This protocol includes a Pro-drug Derivatization step (optional but recommended) or uses electroporation for mechanistic validation.

Materials:

-

Cells: MDCK (Influenza) or MT-4 (HIV).

-

Virus: Influenza A (H1N1) or HIV-1 (NL4-3).

-

Reagent: CellTiter-Glo (Viability) and Viral ToxGlo (CPE).

Workflow:

-

Seeding: Seed MDCK cells (

cells/well) in 96-well plates. Incubate 24h. -

Infection: Infect cells with virus (MOI = 0.01) in infection medium (serum-free).

-

Treatment:

-

Direct: Add 3-HPP at varying concentrations (1 - 500

M). -

Permeability Control: Include a lipophilic ester prodrug of 3-HPP (if available) or use electroporation for transient uptake studies.

-

-

Incubation: 48-72 hours at 37°C, 5%

. -

Readout:

-

CPE Inhibition: Measure ATP levels (CellTiter-Glo) to quantify protection from viral cytopathic effect.

-

Cytotoxicity: Run a parallel uninfected plate with 3-HPP to measure

.

-

-

Data Processing: Calculate Selectivity Index (

).

Data Presentation & Analysis

Table 1: Expected Performance Metrics for 3-HPP in Antiviral Assays

| Parameter | Assay Type | Typical Range | Notes |

| Influenza PA Endonuclease | 0.5 - 10 | Highly dependent on | |

| HIV-1 Integrase | 5 - 50 | Moderate potency; acts as a fragment lead. | |

| Viral Replication (Direct) | > 100 | Poor permeability limits direct cellular activity. | |

| Viral Replication (Prodrug) | 1 - 20 | Lipophilic masking (e.g., POM/POC esters) restores potency. | |

| Solubility | Aqueous Buffer | > 50 mM | Highly soluble; stable at neutral pH. |

Experimental Workflow Diagram

Caption: Workflow for validating 3-HPP as an antiviral lead. Phase 1 confirms mechanism; Phase 2 addresses permeability.

References

-

Steinbacher, S., et al. (2003). Structural basis of fosmidomycin action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC).[2] Journal of Biological Chemistry. Link

- Context: Defines the binding mode of the 3-(N-hydroxyamino)propyl phosphonate core to manganese centers in metalloenzymes.

-

Credille, C. V., et al. (2018). Structure-Activity Relationships of Hydroxamic Acid Inhibitors of Influenza Virus PA Endonuclease. Journal of Medicinal Chemistry. Link

- Context: Validates the hydroxamate-phosphonate pharmacophore for inhibiting viral endonucleases.

-

Krecmerova, M., et al. (2012). Synthesis and antiviral activities of hexadecyloxypropyl prodrugs of acyclic nucleoside phosphonates.[3] European Journal of Medicinal Chemistry. Link

- Context: Provides protocols for phosphonate prodrug synthesis to improve cellular uptake.

-

Jochmans, D., et al. (2011). Indolyl-3-glyoxylamides as broad-spectrum antiviral agents: The role of the metal binding pharmacophore. Antiviral Research.[4][5] Link

- Context: Discusses the general mechanism of metal chel

-

Wiesmann, C., et al. (2001). Structure of a non-peptide inhibitor complexed with HIV-1 protease. (General Reference for Metalloprotein Inhibition). Link

Sources

- 1. MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal [myskinrecipes.com]

- 2. Structural basis of fosmidomycin action revealed by the complex with 2-C-methyl-D-erythritol 4-phosphate synthase (IspC). Implications for the catalytic mechanism and anti-malaria drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activities of hexadecyloxypropyl prodrugs of acyclic nucleoside phosphonates containing guanine or hypoxanthine and a (S)-HPMP or PEE acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Cell permeability assays for phosphonate derivatives

Application Note: Permeability & Activation Assays for Phosphonate Prodrugs

Introduction: The Phosphonate Paradox

Phosphonates (containing a chemically stable C-P bond) are bioisosteres of phosphates, widely used in antivirals (e.g., Tenofovir, Cidofovir) and oncology. However, they present a fundamental biophysical challenge: at physiological pH (7.4), the phosphonate group is dianionic and highly polar, rendering passive membrane diffusion virtually impossible.

To overcome this, Prodrug Strategies are employed to mask the negative charge.[1][2] The most successful include:

-

ProTides (Aryloxy phosphoramidates): Masking with an amino acid ester and an aryl group (e.g., Sofosbuvir, Remdesivir).

-

POM/POC esters: Pivaloyloxymethyl or isopropyloxycarbonyloxymethyl masking (e.g., Adefovir dipivoxil).

The Analytical Challenge: Standard permeability assays (like generic PAMPA) often fail for these compounds because they do not account for the intracellular enzymatic activation required to trap the active species. A phosphonate prodrug must not only cross the membrane but also be cleaved inside the cell to release the active, impermeable phosphonate (Ion Trapping).

This guide outlines a tiered screening workflow specifically designed for phosphonate prodrugs, moving from artificial membranes to metabolically competent cell lines.

Strategic Workflow

The following decision tree illustrates the tiered approach required to validate phosphonate delivery.

Figure 1: Tiered screening workflow for phosphonate prodrugs. Note the critical inclusion of Cell Lysate Analysis in Tier 2.